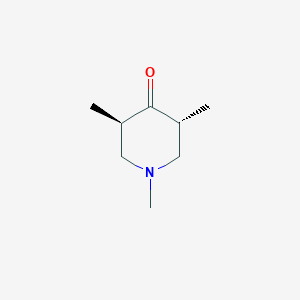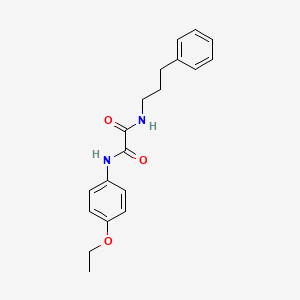
N'-(4-ethoxyphenyl)-N-(3-phenylpropyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-N-(3-phenylpropyl)oxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a small molecule that can be synthesized in the laboratory and has been studied for its mechanism of action and physiological effects.
Wissenschaftliche Forschungsanwendungen
Kinase Inhibitors
A significant application of N'-(4-ethoxyphenyl)-N-(3-phenylpropyl)oxamide derivatives is in the development of selective and orally efficacious inhibitors of the Met kinase superfamily. This class of inhibitors has demonstrated potential in tumor stasis in Met-dependent human gastric carcinoma models following oral administration, highlighting their therapeutic potential in cancer treatment (Schroeder et al., 2009).
Dicopper(II) Complexes for Anticancer Activity
Another application is in the synthesis and structural characterization of dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamide ligands. These complexes have shown in vitro anticancer activities against selected tumor cell lines, suggesting their potential as chemotherapeutic agents (Zheng et al., 2015).
Electrocatalytic Reactions and Electrochemical Properties
N'-(4-ethoxyphenyl)-N-(3-phenylpropyl)oxamide and its derivatives have been explored for their electrocatalytic applications and electrochemical properties, particularly in the context of N-oxyl compounds like TEMPO and PINO. These studies provide insights into the mechanisms of chemical and electrochemical catalysis by N-oxyl compounds, underscoring their utility in selective oxidation of organic molecules (Nutting et al., 2018).
Eigenschaften
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-24-17-12-10-16(11-13-17)21-19(23)18(22)20-14-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-13H,2,6,9,14H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSXJSPXXLHRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

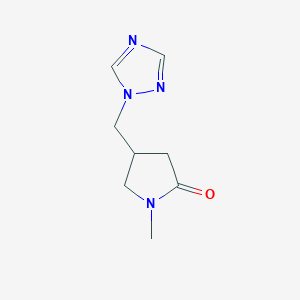
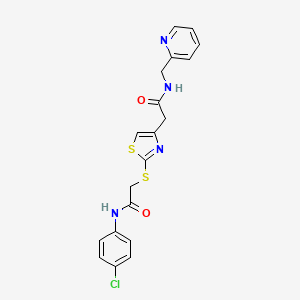
![N-ethyl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2949648.png)
![Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2949650.png)
![Tert-butyl 3-[2-[(2-chloroacetyl)amino]cyclopropyl]piperidine-1-carboxylate](/img/structure/B2949651.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2949652.png)
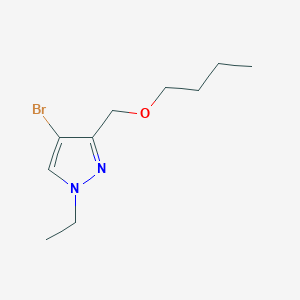
![1-[(3S,4S)-3-(2,2-Dimethylpropyl)-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2949654.png)
![1-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-2-(4-bromophenyl)-2-hydroxy-2,3,7,8,9,10-hexahydrobenzo[4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11(1H)-one](/img/structure/B2949655.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-8-(2,4-dimethoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2949657.png)
![6,8-Dichloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2949659.png)
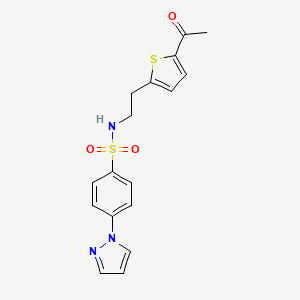
![2-(6-chloro-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2949665.png)
